REACTION_CXSMILES
|
C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:15][O:16][C:17]1[CH:18]=[CH:19][C:20]2[N:26]=[CH:25][CH:24]=[C:23]([C@@H:27]([OH:38])[C@H:28]3[N:33]4[CH2:34][C@H:35]([CH:36]=[CH2:37])[C@@H:30]([CH2:31][CH2:32]4)[CH2:29]3)[C:21]=2[CH:22]=1.CC(C)([O-])C.[K+].Cl>C1(C)C=CC=CC=1>[CH3:15][O:16][C:17]1[CH:18]=[CH:19][C:20]2[C:21](=[C:23]([C:27]([CH:28]3[N:33]4[CH2:34][CH:35]([CH:36]=[CH2:37])[CH:30]([CH2:31][CH2:32]4)[CH2:29]3)=[O:38])[CH:24]=[CH:25][N:26]=2)[CH:22]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.12 kg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C1)C(=CC=N2)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
|
Name
|
|
Quantity
|
871 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at about 5° C. to about 20° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for six hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
this mixture was cooled to a temperature of about 10° C. to about 15° C
|
Type
|
CUSTOM
|
Details
|
was less than 30° C
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with additional 2 N hydrochloric acid (2×2.5 L)
|
Type
|
TEMPERATURE
|
Details
|
The combined aqueous phase was cooled to a temperature of about 5° C. to about 15° C.
|
Type
|
ADDITION
|
Details
|
the pH adjusted to pH 9-9.5 with the addition of 5 N sodium hydroxide (ca. 2.6 L)
|
Type
|
CUSTOM
|
Details
|
The crystalline material was removed by filtration
|
Type
|
WASH
|
Details
|
rinsed with water (2×1 L)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C.
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 kg | |
YIELD: CALCULATEDPERCENTYIELD | 102.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:15][O:16][C:17]1[CH:18]=[CH:19][C:20]2[N:26]=[CH:25][CH:24]=[C:23]([C@@H:27]([OH:38])[C@H:28]3[N:33]4[CH2:34][C@H:35]([CH:36]=[CH2:37])[C@@H:30]([CH2:31][CH2:32]4)[CH2:29]3)[C:21]=2[CH:22]=1.CC(C)([O-])C.[K+].Cl>C1(C)C=CC=CC=1>[CH3:15][O:16][C:17]1[CH:18]=[CH:19][C:20]2[C:21](=[C:23]([C:27]([CH:28]3[N:33]4[CH2:34][CH:35]([CH:36]=[CH2:37])[CH:30]([CH2:31][CH2:32]4)[CH2:29]3)=[O:38])[CH:24]=[CH:25][N:26]=2)[CH:22]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.12 kg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C1)C(=CC=N2)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
|
Name
|
|
Quantity
|
871 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at about 5° C. to about 20° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for six hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
this mixture was cooled to a temperature of about 10° C. to about 15° C
|
Type
|
CUSTOM
|
Details
|
was less than 30° C
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with additional 2 N hydrochloric acid (2×2.5 L)
|
Type
|
TEMPERATURE
|
Details
|
The combined aqueous phase was cooled to a temperature of about 5° C. to about 15° C.
|
Type
|
ADDITION
|
Details
|
the pH adjusted to pH 9-9.5 with the addition of 5 N sodium hydroxide (ca. 2.6 L)
|
Type
|
CUSTOM
|
Details
|
The crystalline material was removed by filtration
|
Type
|
WASH
|
Details
|
rinsed with water (2×1 L)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C.
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 kg | |
YIELD: CALCULATEDPERCENTYIELD | 102.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |